2,4-DICHLORO-N~1~-[(2-{2-[(CYCLOHEXYLCARBONYL)AMINO]ACETYL}HYDRAZINO)CARBOTHIOYL]BENZAMIDE
Overview
Description
2,4-DICHLORO-N~1~-[(2-{2-[(CYCLOHEXYLCARBONYL)AMINO]ACETYL}HYDRAZINO)CARBOTHIOYL]BENZAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzamide core substituted with dichloro groups and a hydrazino carbothioyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DICHLORO-N~1~-[(2-{2-[(CYCLOHEXYLCARBONYL)AMINO]ACETYL}HYDRAZINO)CARBOTHIOYL]BENZAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 2,4-dichlorobenzoic acid with an appropriate amine under acidic conditions.
Introduction of the Hydrazino Carbothioyl Moiety: This step involves the reaction of the benzamide intermediate with a hydrazine derivative and a thiocarbonyl compound under controlled conditions to form the desired hydrazino carbothioyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4-DICHLORO-N~1~-[(2-{2-[(CYCLOHEXYLCARBONYL)AMINO]ACETYL}HYDRAZINO)CARBOTHIOYL]BENZAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The dichloro groups on the benzamide core can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Oxidation and Reduction Reactions: The hydrazino carbothioyl moiety can undergo oxidation and reduction reactions, resulting in the formation of different oxidation states and functional groups.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, leading to the formation of complex biaryl structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides, typically under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boron reagents are used under mild conditions for coupling reactions.
Major Products
The major products formed from these reactions include various substituted benzamides, oxidized or reduced hydrazino derivatives, and complex biaryl compounds.
Scientific Research Applications
2,4-DICHLORO-N~1~-[(2-{2-[(CYCLOHEXYLCARBONYL)AMINO]ACETYL}HYDRAZINO)CARBOTHIOYL]BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-DICHLORO-N~1~-[(2-{2-[(CYCLOHEXYLCARBONYL)AMINO]ACETYL}HYDRAZINO)CARBOTHIOYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential to inhibit certain enzymes involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
- 2,4-DICHLORO-N-(4-METHYL-2-PYRIDINYL)BENZAMIDE
- 2,4-DICHLORO-N-(2-CYANO-PHENYL)-BENZAMIDE
- 2,4-DICHLORO-N-(4-((2,4-DICHLOROBENZOYL)AMINO)PHENYL)BENZAMIDE
Uniqueness
2,4-DICHLORO-N~1~-[(2-{2-[(CYCLOHEXYLCARBONYL)AMINO]ACETYL}HYDRAZINO)CARBOTHIOYL]BENZAMIDE is unique due to its specific hydrazino carbothioyl moiety and cyclohexylcarbonyl group, which confer distinct chemical and biological properties compared to other similar compounds
Properties
IUPAC Name |
2,4-dichloro-N-[[[2-(cyclohexanecarbonylamino)acetyl]amino]carbamothioyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20Cl2N4O3S/c18-11-6-7-12(13(19)8-11)16(26)21-17(27)23-22-14(24)9-20-15(25)10-4-2-1-3-5-10/h6-8,10H,1-5,9H2,(H,20,25)(H,22,24)(H2,21,23,26,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSAWXFSVDLTKPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC(=O)NNC(=S)NC(=O)C2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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